Alkoxy Chain Length Differentiation: 7-Bromo-2-propoxyquinoline vs. 7-Bromo-2-ethoxyquinoline on Molecular Properties
7-Bromo-2-propoxyquinoline (MW 266.13, C₁₂H₁₂BrNO) differs from its closest lower homolog, 7-bromo-2-ethoxyquinoline (MW 252.11, C₁₁H₁₀BrNO), by one methylene unit in the 2-alkoxy chain, yielding a measurable increase in molecular weight (+14.02 Da), calculated lipophilicity (estimated ΔclogP ~ +0.5 log units for the propoxy vs. ethoxy extension based on standard fragment contributions), and rotatable bond count (+1) . In analogous series of 8-(n-bromo-R-alkoxy)quinoline corrosion inhibitors, increasing alkoxy chain length from C2Br to C3Br to C4Br produced a progressive enhancement in inhibition efficiency, demonstrating that alkoxy chain length is a performance-determining parameter in quinoline-based functional molecules [1].
| Evidence Dimension | Alkoxy chain length effect on molecular properties (MW, lipophilicity, rotatable bonds) |
|---|---|
| Target Compound Data | MW 266.13 Da; 2-propoxy chain (3 carbons); 3 rotatable bonds in alkoxy moiety; estimated clogP contribution ~+1.5 (propoxy fragment) |
| Comparator Or Baseline | 7-Bromo-2-ethoxyquinoline (CAS 1223559-68-9): MW 252.11 Da; 2-ethoxy chain (2 carbons); 2 rotatable bonds; estimated clogP contribution ~+1.0 (ethoxy fragment) |
| Quantified Difference | ΔMW = +14.02 Da; Δalkoxy carbon atoms = +1; estimated ΔclogP ≈ +0.5; Δrotatable bonds = +1 |
| Conditions | Calculated molecular properties based on chemical structures; corrosion inhibition data from 8-(n-bromo-R-alkoxy)quinoline series (QN-C2Br, QN-C3Br, QN-C4Br) on mild steel in acidic medium [1] |
Why This Matters
The propoxy chain provides intermediate lipophilicity between ethoxy and butoxy, which may be optimal for balancing membrane permeability and aqueous solubility in cellular assays compared to shorter or longer alkoxy homologs.
- [1] Rouifi, Z. et al. Effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by three 8-(n-bromo-R-alkoxy)quinoline derivatives: Experimental and theoretical investigations. J. Mol. Liq. 2021. Three derivatives: QN-C2Br, QN-C3Br, QN-C4Br; inhibition efficiency trend: QN-C4Br > QN-C3Br > QN-C2Br. View Source
